

Quantum Chemical Blueprint of Resveratrodehyde C: A Technical Guide for Drug Discovery

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Compound of Interest		
Compound Name:	Resveratrodehyde C	
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This technical guide provides a comprehensive overview of the quantum chemical properties of **Resveratrodehyde C**, a stilbenoid with promising therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the computational analysis of this natural compound.

Introduction to Resveratrodehyde C

Resveratrodehyde C is a resveratrol derivative with the chemical formula C₁₅H₁₂O₄.[1] It has been isolated from endophytic fungi and has demonstrated noteworthy biological activities, including cytotoxic effects against various cancer cell lines and moderate radical scavenging properties.[2] Its chemical structure, characterized by a stilbene backbone with hydroxyl and aldehyde functional groups, makes it a compelling candidate for further investigation in drug discovery and development.

Physicochemical and Spectroscopic Data

A summary of the known experimental data for **Resveratrodehyde C** is presented below. This information is crucial for the validation of computational models.



Property	Value	Reference
Molecular Formula	C15H12O4	[1]
Molecular Weight	256.25 g/mol	[1]
Melting Point	222-224 °C	[1]
Infrared (IR) Spectroscopy (KBr, ν_{max} , cm ⁻¹)	3287, 2822, 2707, 1635, 1595, 1303, 1248, 1157, 937, 812	[1]
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)	m/z 255.0664 [M-H] ⁻ (calculated for C ₁₅ H ₁₁ O ₄ , 255.0663)	[1]
¹ H and ¹³ C NMR Data	Available in referenced literature	[1]

Proposed Quantum Chemical Calculation Protocol

While specific quantum chemical calculations for **Resveratrodehyde C** are not extensively published, a robust computational methodology can be established based on standard practices for similar phenolic and stilbenoid compounds. The following protocol outlines a comprehensive approach for in-silico analysis.

Software and Theoretical Methods

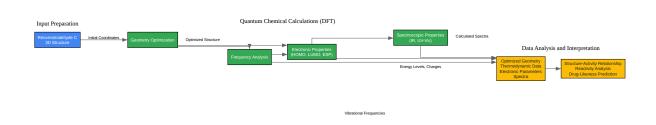
Density Functional Theory (DFT) is the recommended method for these calculations due to its balance of accuracy and computational cost.

- Software: Gaussian, ORCA, or other similar quantum chemistry packages.
- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated functional for organic molecules. Other functionals like M06-2X or ωB97X-D can also be considered for improved accuracy, especially for non-covalent interactions.
- Basis Set: The 6-311++G(d,p) basis set is recommended. This triple-zeta basis set with diffuse and polarization functions provides a good description of the electronic structure of phenolic compounds.



Computational Workflow

The following diagram illustrates the proposed workflow for the quantum chemical analysis of **Resveratrodehyde C**.



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Figure 1: Proposed computational workflow for Resveratrodehyde C.

Key Computational Experiments

- Geometry Optimization: The initial 3D structure of **Resveratrodehyde C** will be optimized to find the lowest energy conformation. This is a crucial step to ensure that all subsequent calculations are performed on a stable structure.
- Frequency Analysis: Vibrational frequencies will be calculated to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This analysis also provides theoretical infrared (IR) spectra that can be compared with experimental data for validation.
- Electronic Properties:
 - Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will be calculated. The HOMO-



LUMO energy gap is a key indicator of chemical reactivity and stability.

- Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to identify the electron-rich and electron-deficient regions of the molecule, providing insights into its reactivity and potential interaction sites with biological targets.
- Mulliken Population Analysis: Atomic charges will be calculated to understand the charge distribution within the molecule.
- Spectroscopic Properties:
 - UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations will be performed to predict the electronic absorption spectrum, which can be correlated with experimental UV-Vis data.

Expected Quantitative Data

The following tables outline the expected quantitative data from the proposed quantum chemical calculations.

Table 1: Calculated Thermodynamic and Electronic Properties

Parameter	Expected Information
Zero-point vibrational energy	The vibrational energy at 0 K.
Enthalpy and Gibbs Free Energy	Thermodynamic stability of the molecule.
HOMO Energy (eV)	Energy of the highest occupied molecular orbital.
LUMO Energy (eV)	Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (eV)	Indicator of chemical reactivity and stability.
Dipole Moment (Debye)	Measure of the molecule's overall polarity.

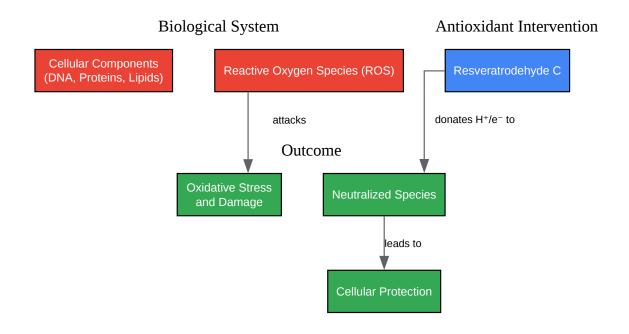
Table 2: Key Vibrational Frequencies (Calculated vs. Experimental)



Vibrational Mode	Calculated Frequency (cm ⁻¹)	Experimental Frequency (cm ⁻¹)
O-H stretch	To be calculated	3287
C=O stretch (aldehyde)	To be calculated	1635
C=C stretch (aromatic)	To be calculated	1595

Signaling Pathway and Logical Relationships

The antioxidant activity of phenolic compounds like **Resveratrodehyde C** is often linked to their ability to scavenge free radicals. The following diagram illustrates the potential mechanism of action.



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References

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